molecular formula C12H16BrClO B1312931 Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- CAS No. 37136-99-5

Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

Cat. No. B1312931
M. Wt: 291.61 g/mol
InChI Key: ZMQHIXINZCKMJF-UHFFFAOYSA-N
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Patent
US04451476

Procedure details

The intermediate 6-(4-chlorophenoxy)hexyl bromide was prepared from the potassium salt of 4-chlorophenol and 1,6-dibromohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][Br:10])=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCCCCCBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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